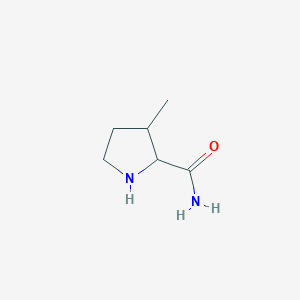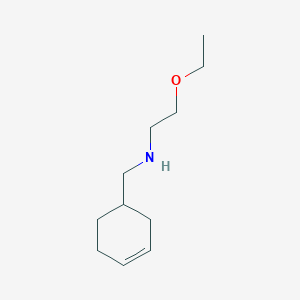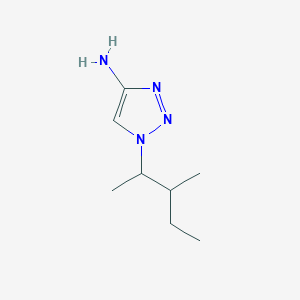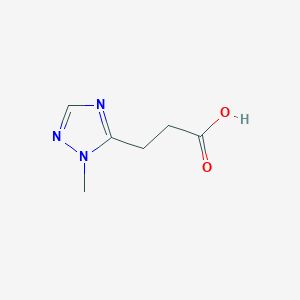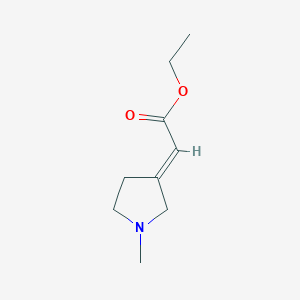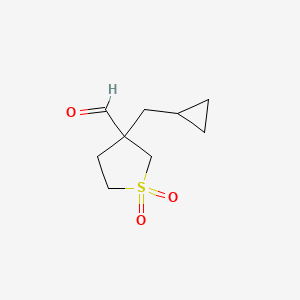
2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid typically involves the reaction of glyoxal and ammonia, followed by subsequent modifications to introduce the methyl and oxoacetic acid groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity products in various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may act by inhibiting enzymes, disrupting cellular processes, or modulating signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-methyl-1H-imidazole-2-carboxylic acid
- 2-methyl-1H-imidazole-4-carboxylic acid
- 1H-imidazole-4-carboxylic acid
Uniqueness
What sets 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-(3-methylimidazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-7-2-4(8)5(9)6(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
VMMOOJKNMJQLEU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


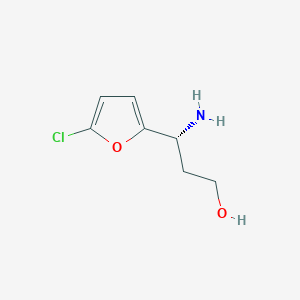
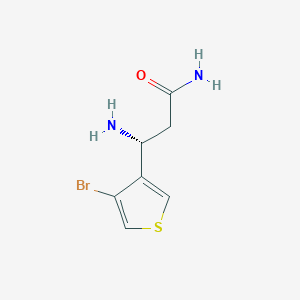
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13300607.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
